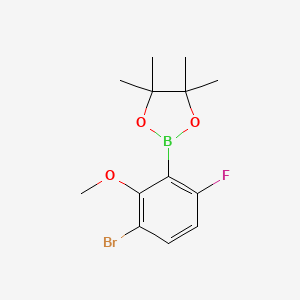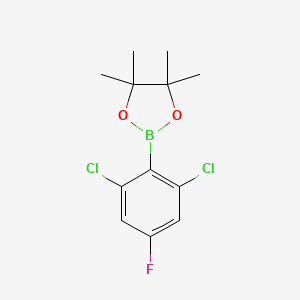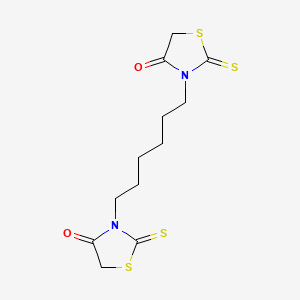
Rhodanine, 3,3'-hexamethylenedi-
Übersicht
Beschreibung
Rhodanine, 3,3’-hexamethylenedi-, is a versatile chemical compound with a unique structure that includes a thiazolidine core. This compound is part of the rhodanine family, which is known for its diverse biological activities and applications in various fields such as drug discovery, material science, and catalysis.
Wirkmechanismus
Target of Action
Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities . They have been reported to show antimicrobial activity against a panel of clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains . .
Mode of Action
It is known that rhodanine derivatives are electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This suggests that these compounds may interact with their targets through a Michael addition of the nucleophilic protein residues to the exocyclic double bond .
Biochemical Pathways
Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhodanine, 3,3’-hexamethylenedi-, can be synthesized through several methods. One common approach involves the reaction of ammonium thiocyanate with chloroacetic acid in water, leading to the formation of the rhodanine core . Another method includes the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds via an intermediate dithiocarbamate .
Industrial Production Methods
Industrial production of rhodanine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods for Rhodanine, 3,3’-hexamethylenedi- are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Rhodanine, 3,3’-hexamethylenedi-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the thioxo group in the rhodanine core.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with Rhodanine, 3,3’-hexamethylenedi- include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving Rhodanine, 3,3’-hexamethylenedi- include various substituted rhodanine derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Rhodanine, 3,3’-hexamethylenedi-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including diabetes and cancer.
Industry: Utilized in material science for developing new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Rhodanine, 3,3’-hexamethylenedi-, can be compared with other similar compounds, such as:
Rhodanine-3-acetic acid: Known for its use in treating diabetic complications.
Rhodanine-3-propionic acid: Another derivative with potential therapeutic applications.
The uniqueness of Rhodanine, 3,3’-hexamethylenedi-, lies in its specific structure and the resulting biological activities, which can differ significantly from other rhodanine derivatives.
Eigenschaften
IUPAC Name |
3-[6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S4/c15-9-7-19-11(17)13(9)5-3-1-2-4-6-14-10(16)8-20-12(14)18/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPTXUTYVKLBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCCN2C(=O)CSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175822 | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21494-66-6 | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




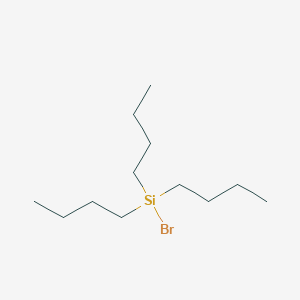
![Butanedioic acid, [(acetylamino)methylene]-](/img/structure/B3049594.png)

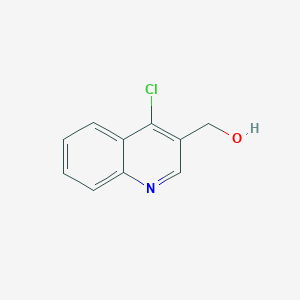
![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)
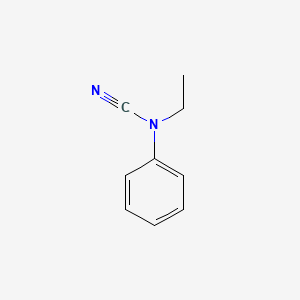
![Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-](/img/structure/B3049599.png)
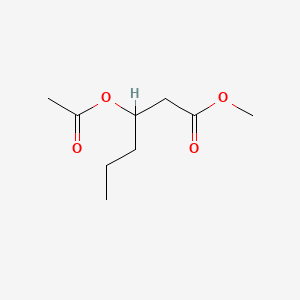
![Benzo[g]quinolin-4-amine](/img/structure/B3049606.png)
